molecular formula C10H7N3O2 B3358554 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- CAS No. 80985-55-3

1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro-

Cat. No.: B3358554
CAS No.: 80985-55-3
M. Wt: 201.18 g/mol
InChI Key: PPGNWVBGMDBNHD-UHFFFAOYSA-N
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Description

1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly in the development of novel anti-cancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with indole-2,3-dione in the presence of a suitable catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazino[4,5-b]indoles. For instance, specific derivatives have demonstrated significant inhibitory effects against various cancer cell lines, such as Huh-7 (liver), Caco2 (colon), and MDA-MB-231 (breast) cells. The compound's mechanism often involves the inhibition of key kinases implicated in cancer progression, such as DYRK1A and CDK5/p25 .

Neuroprotective Effects

Research indicates that certain pyridazino[4,5-b]indole derivatives exhibit neuroprotective properties by modulating signaling pathways associated with neurodegenerative diseases. Compounds have been tested for their ability to inhibit kinases involved in Alzheimer's disease pathology, showing promise in reducing neuroinflammation and promoting neuronal survival .

Treatment of Cystic Fibrosis

A patent has been filed for the use of pyridazinone compounds for treating cystic fibrosis. The proposed mechanism involves enhancing the function of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), which is crucial for maintaining ion balance in epithelial tissues affected by this genetic disorder .

Antimicrobial Activity

Some derivatives have also been evaluated for their antimicrobial properties against various pathogens. These studies suggest that modifications to the pyridazino[4,5-b]indole structure can enhance antibacterial activity, making them potential candidates for new antibiotic therapies .

Compound IDTarget KinaseIC50 (µM)Cell Line TestedActivity Type
Compound 10DYRK1A0.22Huh-7Antiproliferative
Compound 12CDK5/p25>10Caco2Low activity
Compound 15GSK3α/β>10MDA-MB-231Low activity
Compound 20CFTRN/AN/ACystic fibrosis treatment

Notable Research Findings

  • Inhibitory Activity : A study found that specific pyridazino[4,5-b]indoles had submicromolar IC50 values against DYRK1A while showing no significant activity against other kinases like GSK3α/β or p110-α isoform of PI3K .
  • Antiproliferative Effects : The antiproliferative effects were confirmed across multiple cell lines with varying degrees of efficacy depending on the chemical structure of the compound .
  • Neurodegenerative Disease Modulation : Certain compounds demonstrated the ability to modulate pathways involved in neurodegeneration, suggesting a potential therapeutic role in diseases like Alzheimer’s .

Mechanism of Action

The mechanism of action of 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. Molecular docking studies have shown that this compound can bind to the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression .

Comparison with Similar Compounds

Uniqueness: 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- stands out due to its unique combination of structural features that contribute to its potent biological activities. The presence of both pyridazine and indole moieties in its structure allows for diverse chemical modifications and interactions with biological targets .

Biological Activity

1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- (CAS No. 80985-55-3) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C10H7N3O2
  • Molecular Weight : 201.184 g/mol
  • CAS Number : 80985-55-3

The compound features a pyridazine ring fused with an indole structure, which is known to contribute to its pharmacological properties.

Antitumor Activity

Research has shown that derivatives of indole and pyridazine compounds exhibit notable antitumor properties. Specifically, studies have indicated that:

  • In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including human nasopharyngeal cancer (HONE-1) and gastric adenocarcinoma (NUGC-3) .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

1H-Pyridazino(4,5-b)indole derivatives have been evaluated for their antimicrobial properties:

  • Antibacterial Efficacy : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The compound also exhibited antifungal activity against strains such as Candida albicans .

Neuropharmacological Effects

Emerging research suggests potential neuropharmacological applications:

  • CNS Activity : Some derivatives have demonstrated anticonvulsant effects in animal models, indicating their potential for treating epilepsy and other neurological disorders .

Antioxidant Activity

The antioxidant properties of 1H-Pyridazino(4,5-b)indole derivatives have been assessed using DPPH radical scavenging assays:

  • Compounds showed varying degrees of antioxidant activity, suggesting potential applications in oxidative stress-related conditions .

Case Study 1: Antitumor Efficacy

A study published in Phytochemical and Pharmacological Intervention evaluated the antitumor effects of pyridazino-indole derivatives on various cancer cell lines. The results indicated that certain modifications to the molecular structure enhanced cytotoxicity significantly .

Case Study 2: Antimicrobial Screening

In a systematic review of antimicrobial activities, a series of synthesized pyridazino(4,5-b)indole compounds were tested against standard bacterial and fungal strains. The results confirmed their effectiveness, particularly in inhibiting bacterial growth .

Data Summary

Biological ActivityObservationsReferences
AntitumorCytotoxicity in HONE-1 and NUGC-3 cell lines
AntibacterialEffective against S. aureus and E. coli
AntifungalActivity against C. albicans
NeuropharmacologicalPotential anticonvulsant effects
AntioxidantVariable DPPH scavenging activity

Properties

IUPAC Name

3,5-dihydro-2H-pyridazino[4,5-b]indole-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-9-7-5-3-1-2-4-6(5)11-8(7)10(15)13-12-9/h1-4,11H,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGNWVBGMDBNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230826
Record name 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80985-55-3
Record name 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080985553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro-
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1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro-
Reactant of Route 6
1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro-

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